molecular formula C8H16O2 B13613456 3-Cyclopentylpropane-1,2-diol

3-Cyclopentylpropane-1,2-diol

Cat. No.: B13613456
M. Wt: 144.21 g/mol
InChI Key: PWHSIFUDWAJNTH-UHFFFAOYSA-N
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Description

3-Cyclopentylpropane-1,2-diol is an organic compound characterized by a cyclopentane ring attached to a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylpropane-1,2-diol typically involves the reaction of cyclopentylmagnesium bromide with glycidol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

  • Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in dry ether.
  • Addition of glycidol to the Grignard reagent, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups in the diol can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and acetic anhydride (Ac₂O) facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopentylpropanoic acid or cyclopentylpropanone.

    Reduction: Cyclopentylpropanol or cyclopentane.

    Substitution: Cyclopentylpropyl chloride or cyclopentylpropyl acetate.

Scientific Research Applications

3-Cyclopentylpropane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2-diol: Similar structure but lacks the propane moiety.

    Cyclohexylpropane-1,2-diol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Propane-1,2-diol: Lacks the cyclopentane ring.

Uniqueness

3-Cyclopentylpropane-1,2-diol is unique due to the presence of both a cyclopentane ring and a propane-1,2-diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-cyclopentylpropane-1,2-diol

InChI

InChI=1S/C8H16O2/c9-6-8(10)5-7-3-1-2-4-7/h7-10H,1-6H2

InChI Key

PWHSIFUDWAJNTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(CO)O

Origin of Product

United States

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